

Technical Support Center: Cavosonstat Clinical Trials

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Compound of Interest				
Compound Name:	Cavosonstat			
Cat. No.:	B606496	Get Quote		

This technical support center provides information and answers to frequently asked questions regarding the clinical development of **Cavosonstat**, specifically addressing why it did not demonstrate an improvement in lung function for patients with cystic fibrosis (CF).

Frequently Asked Questions (FAQs)

Q1: Why was the development of Cavosonstat for cystic fibrosis discontinued?

The development of **Cavosonstat** for cystic fibrosis (CF) was halted because it failed to demonstrate a statistically significant improvement in lung function, the primary endpoint in Phase 2 clinical trials.[1][2][3] In these studies, **Cavosonstat**, when added to standard CF therapies, did not lead to a meaningful change in the percent predicted forced expiratory volume in one second (ppFEV1) compared to placebo.[1][2]

Q2: What was the proposed mechanism of action for **Cavosonstat**?

Cavosonstat is an inhibitor of the S-nitrosoglutathione reductase (GSNOR) enzyme.[3] The therapeutic hypothesis was that by inhibiting GSNOR, Cavosonstat would increase the levels of S-nitrosoglutathione (GSNO), a molecule that was believed to help stabilize the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[3] In CF, particularly in patients with the F508del mutation, the CFTR protein is misfolded and prematurely degraded. A more stable CFTR protein at the cell surface was expected to improve chloride ion transport and, consequently, lung function.



Q3: Did Cavosonstat show any effect on other clinical markers?

In the Phase 2 clinical trials, **Cavosonstat** also failed to demonstrate a significant reduction in sweat chloride concentration, a key biomarker of CFTR protein function.[1][2] While some earlier Phase 1 studies had suggested a potential for sweat chloride reduction at the highest doses, these findings did not translate into significant effects in the larger Phase 2 studies.[4]

Troubleshooting Common Experimental Questions

Q1: We are not observing the expected stabilization of the CFTR protein in our in-vitro experiments with a GSNOR inhibitor. What could be the issue?

Several factors could contribute to this:

- Cellular Model: The specific cell line used and its endogenous levels of GSNOR and CFTR
 expression can influence the outcome. Ensure the cell model is appropriate and validated for
 this pathway.
- Compound Potency and Permeability: Verify the potency of your GSNOR inhibitor in your cellular system and ensure it has adequate cell permeability to reach its intracellular target.
- Assay Sensitivity: The method used to detect CFTR protein levels (e.g., Western blot, flow cytometry) may not be sensitive enough to detect subtle changes in protein stability.
- Off-Target Effects: Consider the possibility of off-target effects of your compound that might counteract the intended stabilization of CFTR.

Q2: Our clinical trial for a novel CFTR modulator is not showing a significant improvement in FEV1 despite a reduction in sweat chloride. What could explain this discrepancy?

This is a complex issue that has been observed in CF drug development. Potential reasons include:

 Magnitude of CFTR Function Improvement: The level of CFTR function restored, as indicated by the sweat chloride reduction, may not be sufficient to translate into a measurable improvement in lung function, especially in patients with established lung disease.



- Patient Population: The baseline lung function of the study population can impact the ability to detect a treatment effect. Patients with milder lung disease may have a slower rate of decline, making it harder to show a benefit.
- Trial Duration: The duration of the clinical trial may not be long enough to observe a significant change in the rate of lung function decline.
- Other Pathophysiological Factors: In patients with advanced CF, other factors such as chronic inflammation, structural lung damage, and persistent bacterial infections may contribute to lung function decline independently of CFTR function.

Data Summary

Phase 2 Clinical Trial Results: Cavosonstat as Add-on to Orkambi™ (NCT02589236)

This study evaluated **Cavosonstat** in adult CF patients with two copies of the F508del-CFTR mutation who were already being treated with Orkambi[™]. The primary endpoint was the absolute change in percent predicted FEV1 from baseline to week 12.[1][3]

Treatment Group	N	Absolute Change in ppFEV1 (Mean)	Absolute Change in Sweat Chloride (mmol/L) (Mean)
Placebo + Orkambi™	46	-0.3%	-2.3
Cavosonstat (200 mg BID) + Orkambi™	44	-0.1%	-1.2
Cavosonstat (400 mg BID) + Orkambi™	48	+0.4%	-0.6

Phase 2 Clinical Trial Results: Cavosonstat as Add-on to Kalydeco™ (NCT02724527)

This study assessed **Cavosonstat** in adult CF patients with one copy of the F508del-CFTR mutation and a second gating mutation who were being treated with Kalydeco[™]. The primary endpoint was the absolute change in percent predicted FEV1 from baseline to week 8.[2]



Treatment Group	N	Absolute Change in ppFEV1 (Mean)	Absolute Change in Sweat Chloride (mmol/L) (Mean)
Placebo + Kalydeco™	4	+1.8%	-1.5
Cavosonstat (400 mg BID) + Kalydeco™	15	-1.3%	+1.3

Experimental Protocols

Measurement of Percent Predicted Forced Expiratory Volume in One Second (ppFEV1)

Objective: To assess the change in lung function from baseline.

Methodology:

- Spirometry: Spirometry was performed according to the American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.
- FEV1 Measurement: The forced expiratory volume in one second (FEV1) was measured, representing the volume of air that can be forcibly exhaled in the first second of a forced breath.
- Predicted FEV1 Calculation: The predicted FEV1 value for each patient was calculated using the Hankinson reference equations, which account for age, sex, height, and ethnicity.[5]
- ppFEV1 Calculation: The percent predicted FEV1 (ppFEV1) was calculated as: (Actual FEV1
 / Predicted FEV1) * 100.
- Data Analysis: The absolute change in ppFEV1 from baseline to the end of the treatment period was calculated for each treatment group.

Measurement of Sweat Chloride Concentration

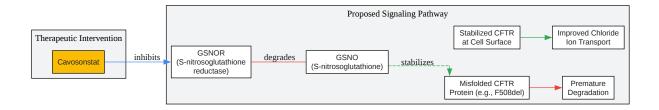
Objective: To assess CFTR protein function by measuring the concentration of chloride in sweat.



Methodology:

- Pilocarpine Iontophoresis: Sweat production was stimulated on a small area of the forearm using pilocarpine iontophoresis. This involves applying a small electric current to deliver the sweat-inducing agent pilocarpine into the skin.
- Sweat Collection: Sweat was collected using the Wescor Macroduct® Sweat Collection System.[5] This system consists of a special collector that is placed over the stimulated area of the skin to absorb the sweat.
- Sweat Analysis: The collected sweat was analyzed to determine the chloride concentration in millimoles per liter (mmol/L).
- Data Analysis: The absolute change in sweat chloride concentration from baseline to the end of the treatment period was calculated for each treatment group.

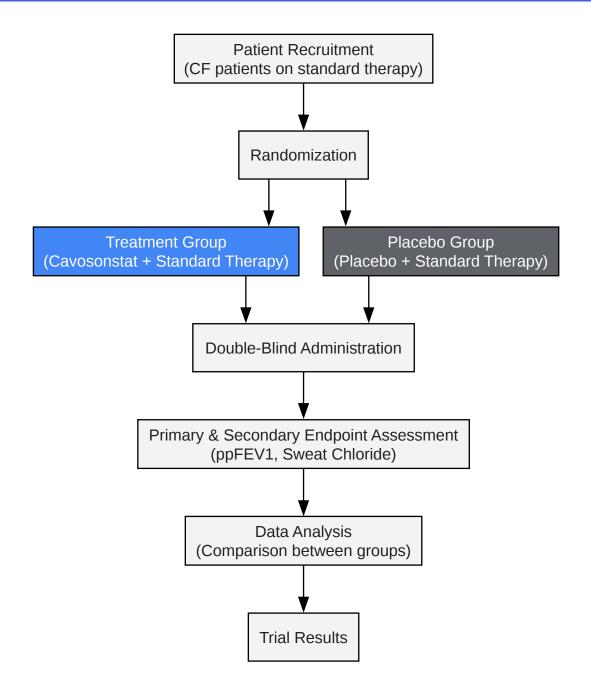
Visualizations



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Caption: Proposed mechanism of action of **Cavosonstat**.





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Caption: Simplified workflow of the Phase 2 clinical trials for **Cavosonstat**.

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